![molecular formula C11H8N2O3 B2490032 2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid CAS No. 56304-43-9](/img/structure/B2490032.png)
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic Acid
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Overview
Description
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid (OPC) is a heterocyclic compound that has been widely studied due to its potential therapeutic applications. OPC has been shown to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyridine-2-carboxylic acid scaffold serves as a versatile building block in drug discovery. Here’s why it’s valuable:
- Pseudorotation : The non-planarity of the ring (a phenomenon called pseudorotation) enhances three-dimensional coverage, impacting binding interactions with proteins .
Imidazole Derivatives and Biological Potential
Imidazole, a related heterocyclic moiety, shares similarities with pyridine-2-carboxylic acid. Imidazole’s therapeutic potential spans various areas, including antimicrobial and antifungal agents .
Catalysis and Organic Synthesis
Pyridine-2-carboxylic acid has been employed as an effective catalyst in organic transformations. Researchers have explored its utility in multi-component reactions, leading to rapid and efficient synthesis of diverse compounds .
Antitubercular Activity
Derivatives derived from pyridine and indole have been investigated for their in vitro antitubercular activity. These compounds exhibit promising potential against Mycobacterium tuberculosis and Mycobacterium bovis .
Photophysical Properties and Luminescent Materials
Researchers have explored the photophysical properties of pyridine-2-carboxylic acid derivatives. These compounds can serve as luminescent materials, with potential applications in sensors and displays.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPPPFCSRLPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid |
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